molecular formula C10H12N4O4S B3415956 Thioinosine CAS No. 4988-64-1

Thioinosine

Cat. No. B3415956
CAS RN: 4988-64-1
M. Wt: 284.29 g/mol
InChI Key: NKGPJODWTZCHGF-KQYNXXCUSA-N
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Description

Thioinosine is a sulfhydryl analog of inosine and an antimetabolite with potential antineoplastic and immunosuppressive properties . It interferes with de novo purine synthesis and perturbs the pool of nucleotides necessary for DNA replication .


Synthesis Analysis

Several approaches for the synthesis of protected 6-thioguanosine are described in the literature . The major difference between them concerns the S-protecting group used during synthesis .


Molecular Structure Analysis

This compound has a molecular formula of C10H12N4O4S . Its IUPAC name is 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione . The molecular weight is 284.29 g/mol .


Chemical Reactions Analysis

This compound, especially 4-thiouridine and 6-thioguanosine, are photosensitive molecules that photocrosslink to both proteins and nucleic acids . The presence of 6-thioguanosine diminishes the thermodynamic stability of RNA duplexes .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C10H12N4O4S . Its IUPAC name is 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione . The molecular weight is 284.29 g/mol .

Scientific Research Applications

  • Antineoplastic and Immunosuppressive Properties : Thioinosine is known for its potential antineoplastic and immunosuppressive properties. It interferes with de novo purine synthesis, disrupting nucleotide pools necessary for DNA replication. This results in the inhibition of DNA synthesis, blocking cellular proliferation and inducing apoptosis (Definitions, 2020).

  • Role in Thiopurine Metabolism : The metabolism of thiopurines, such as 6-thioguanine nucleotides (TGNs) and methyl-6-thioinosine monophosphate (methylthio-IMP), involves this compound derivatives. Studies have explored the enzyme kinetics of purine 5'-nucleotidase in this process, highlighting the importance of these enzymes in thiopurine metabolism, which is significant in treatments for diseases like acute lymphoblastic leukemia (Brouwer et al., 2005).

  • Gene Expression and Metabolite Profiling in IBD : Research has been conducted on the molecular basis of metabolite profiles of thiopurines, including this compound, in relation to disease activity in inflammatory bowel disease (IBD). This has provided insights into drug efficacy and potential new drug targets (Haglund et al., 2013).

  • Synthesis for Potential Applications : A study focused on the synthesis of 2′-Deoxy-3′-Thioinosine and its phosphorothioamidite, highlighting methods that could be used for the preparation of new functionalized nucleosides. This indicates potential applications in the development of novel therapeutic agents (Luo et al., 2012).

  • Inhibition of Adipocyte Differentiation : A study showed that 6-thioinosine inhibits adipocyte differentiation, potentially offering insights into obesity treatment. It was found to downregulate the mRNA levels of certain genes crucial for adipocyte function, mediated through the activation of specific cellular pathways (Lee et al., 2010).

Mechanism of Action

Target of Action

Thioinosine, also known as this compound monophosphate (TIMP), is an intermediate metabolite of azathioprine, an immunosuppressive drug . The primary targets of this compound are the enzymes hypoxanthine-guanine phosphoribosyl transferase (HPRT) and inosine monophosphate dehydrogenase (IMPDH) . These enzymes play crucial roles in purine metabolism, which is essential for DNA and RNA synthesis.

Mode of Action

This compound interacts with its targets, HPRT and IMPDH, through a series of metabolic reactions. The first step in the metabolism of azathioprine is the conversion into 6-thioinosine monophosphate (6-TIMP) by HPRT. 6-TIMP is further metabolized by IMPDH, resulting in the formation of pharmacologically active 6-thioguanine nucleotides .

Biochemical Pathways

This compound affects the purine salvage pathway, a critical biochemical pathway involved in recycling purine bases from degraded nucleic acids . By interacting with HPRT and IMPDH, this compound influences the production of guanine nucleotides, which are essential components of DNA and RNA. This interaction can lead to changes in cellular functions and responses.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its bioavailability and therapeutic efficacy. It is known that this compound, as a metabolite of azathioprine, undergoes complex metabolic processes involving various enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its influence on purine metabolism. By affecting the production of guanine nucleotides, this compound can impact DNA and RNA synthesis, potentially influencing cell proliferation and function . Additionally, this compound has been found to inhibit adipocyte differentiation, suggesting a role in regulating adipogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficacy of this compound can be affected by factors such as the patient’s genetic makeup, disease state, and the presence of other medications

Safety and Hazards

Thioinosine has been associated with off-target effects such as myelotoxicity and hepatotoxicity . Therefore, careful monitoring of patients for signs of possible therapy-related cancer is advisable .

Future Directions

Thiopurines are in widespread clinical use for the treatment of immunological disorders and certain cancers . The Thiopurine Enhanced ALL Maintenance (TEAM) strategy—the addition of low-dose (2.5–12.5 mg/m^2/day) 6-thioguanine to the 6-MP/MTX backbone—is currently being tested in a randomized ALLTogether1 trial .

properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGPJODWTZCHGF-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

574-25-4, 4988-64-1
Record name 6-Thioinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioinosine [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purine-6-thiol, 9-ribofuranosyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004988641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-thioinosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOINOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46S541971T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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